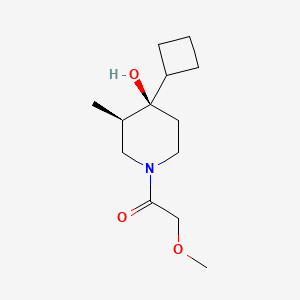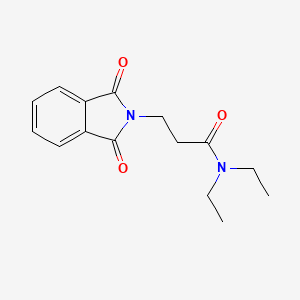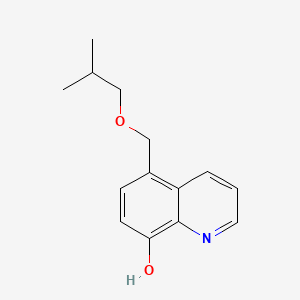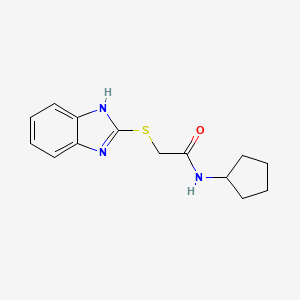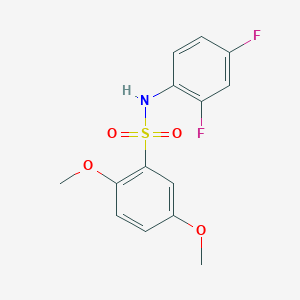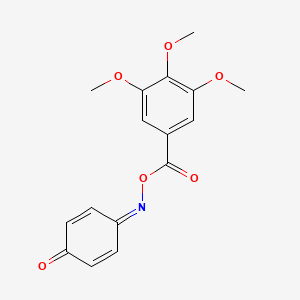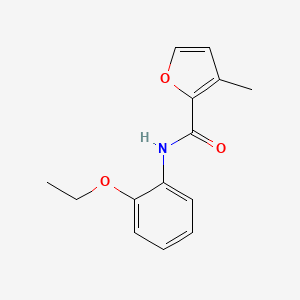
N-(2-ethoxyphenyl)-3-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(2-ethoxyphenyl)-3-methyl-2-furamide" is a compound that has garnered interest in the scientific community due to its potential in various applications. While specific studies directly on this compound are scarce, research on similar furamide derivatives and their synthesis, molecular structure, and properties provide valuable insights. These compounds are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of furamide derivatives like "this compound" typically involves palladium-catalyzed coupling reactions or other advanced organic synthesis techniques. For example, Lindahl et al. (2006) developed a synthesis route for a related furo[3,2-c]quinolin-4(5H)-one using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl, Carroll, Quinn, & Ripper, 2006). This method highlights the potential synthetic pathways that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of furamide derivatives is often characterized using X-ray crystallography, NMR spectroscopy, and computational methods. These techniques provide detailed information on the geometric parameters, confirming the molecular conformation and stereochemistry. The study by Demir et al. (2015) on a similar compound utilized X-ray diffraction and DFT calculations to analyze the molecular structure, demonstrating the effectiveness of these methods in elucidating structural details of furamide derivatives (Demir et al., 2015).
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. The ability to undergo reactions such as Suzuki-Miyaura cross-coupling highlights their utility in synthesizing more complex molecules. Siddiqa et al. (2022) explored the synthesis of functionalized furan-2-carboxamides, showcasing the versatility of these compounds in chemical synthesis (Siddiqa et al., 2022).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-12-7-5-4-6-11(12)15-14(16)13-10(2)8-9-18-13/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFKBXTXOJFABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)
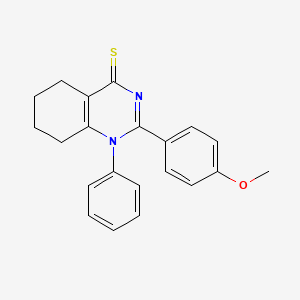
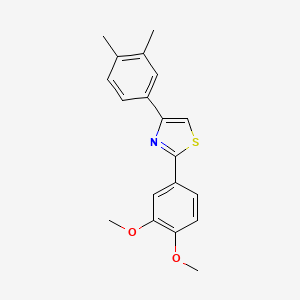
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
![N-benzyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5679475.png)
![5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)
